molecular formula C13H14N2O3S B2619496 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943114-12-3

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2619496
CAS No.: 943114-12-3
M. Wt: 278.33
InChI Key: RDVOTWJHZUOJEF-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with an ethoxyphenylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-ethoxyaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-[(4-Chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-10-6-4-9(5-7-10)15-13-14-8(2)11(19-13)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVOTWJHZUOJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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